2,2-Difluoroethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl butyrate is an organic compound with the molecular formula C6H10F2O2. It is a colorless liquid with a characteristic odor and is used in various chemical applications. The compound is part of the ester family, which are known for their pleasant fragrances and are often used in flavorings and perfumes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoroethyl butyrate can be synthesized through several methods. One common method involves the reaction of butyric acid with 2,2-difluoroethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Another method involves the transesterification of 2,2-difluoroethyl acetate with butyric acid. This reaction also requires a catalyst, often a strong acid or base, and is carried out under controlled temperature conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce butyric acid and 2,2-difluoroethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to produce corresponding carboxylic acids and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Butyric acid and 2,2-difluoroethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoroethyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a lipophilic hydrogen bond donor.
Medicine: Investigated for its potential use in drug design due to its ability to modulate lipophilicity and metabolic stability.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2-difluoroethyl butyrate exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms increases the compound’s lipophilicity and acidity of the α-proton, enhancing its binding affinity and specificity for certain targets. This makes it a valuable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores.
Comparison with Similar Compounds
2,2-Difluoroethyl butyrate can be compared with other fluorinated esters such as 2,2,2-trifluoroethyl butyrate. While both compounds share similar structural features, the presence of an additional fluorine atom in 2,2,2-trifluoroethyl butyrate increases its electronegativity and lipophilicity. This can lead to differences in their chemical reactivity and biological activity.
List of Similar Compounds
- 2,2,2-Trifluoroethyl butyrate
- 2,2-Difluoroethyl acetate
- 2,2-Difluoroethyl formate
These compounds share similar structural motifs but differ in their specific functional groups and fluorine content, leading to variations in their properties and applications.
Properties
Molecular Formula |
C6H10F2O2 |
---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
2,2-difluoroethyl butanoate |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-6(9)10-4-5(7)8/h5H,2-4H2,1H3 |
InChI Key |
KKJRIEYAHRCSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.